2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-(Phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a sulfonyl group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is structurally similar to baricitinib , which is known to be an oral and selective reversible inhibitor of the Janus Kinase (JAK) 1 and JAK2 . These kinases play a crucial role in the signaling pathways of many inflammatory cytokines .
Mode of Action
Given its structural similarity to baricitinib, it may also act as a reversible inhibitor of jak1 and jak2 . This inhibition could potentially disrupt the signaling pathways of various inflammatory cytokines, leading to anti-inflammatory effects .
Biochemical Pathways
Based on its potential inhibition of jak1 and jak2, it may impact the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring:
Introduction of the Sulfonyl Group: The phenethylsulfonyl group is introduced through a sulfonylation reaction using phenethylsulfonyl chloride as the sulfonylating agent.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, typically using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and reduce costs. This includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, and optimizing reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-(1-(Phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: A related compound with a similar azetidine ring and sulfonyl group.
2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole: Another compound with a similar azetidine ring and sulfonyl group, but with a thiazole ring instead of a triazole ring.
Uniqueness
2-(1-(Phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to its combination of an azetidine ring, a sulfonyl group, and a triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEGXGXMOMDMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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